Methanesulfonanilide, 4'-((benzo(b)1,8-naphthyridin-5-yl)amino)-3'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is a complex organic compound with a unique structure that combines a methanesulfonanilide moiety with a benzo(b)1,8-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo(b)1,8-naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the methanesulfonanilide moiety: This step involves the reaction of the benzo(b)1,8-naphthyridine intermediate with a methanesulfonanilide derivative under suitable conditions, such as the presence of a base and a suitable solvent.
Introduction of the 3’-methoxy group: This can be accomplished through a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific enzymes or receptors: Inhibiting their activity and thereby modulating biological processes.
Interfering with cellular signaling pathways: Affecting the expression of genes and proteins involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonanilide derivatives: Compounds with similar methanesulfonanilide moieties but different substituents.
Benzo(b)1,8-naphthyridine derivatives: Compounds with the same core structure but different functional groups.
Uniqueness
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
64895-37-0 |
---|---|
Molecular Formula |
C20H18N4O3S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-(benzo[b][1,8]naphthyridin-5-ylamino)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-18-12-13(24-28(2,25)26)9-10-17(18)22-19-14-6-3-4-8-16(14)23-20-15(19)7-5-11-21-20/h3-12,24H,1-2H3,(H,21,22,23) |
InChI Key |
ZBTMMMPMDJLYNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=NC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.